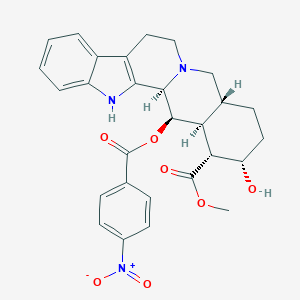

14-(4-Nitrobenzoyloxy)yohimbine

Description

Structure

3D Structure

Properties

CAS No. |

109460-90-4 |

|---|---|

Molecular Formula |

C28H29N3O7 |

Molecular Weight |

519.5 g/mol |

IUPAC Name |

methyl (1R,15R,18S,19R,20S,21R)-18-hydroxy-21-(4-nitrobenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C28H29N3O7/c1-37-28(34)23-21(32)11-8-16-14-30-13-12-19-18-4-2-3-5-20(18)29-24(19)25(30)26(22(16)23)38-27(33)15-6-9-17(10-7-15)31(35)36/h2-7,9-10,16,21-23,25-26,29,32H,8,11-14H2,1H3/t16-,21-,22-,23-,25+,26+/m0/s1 |

InChI Key |

ZDOVTMRFXLKGQV-IZUVYGNBSA-N |

SMILES |

COC(=O)C1C(CCC2C1C(C3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])O |

Isomeric SMILES |

COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1[C@H]([C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])O |

Canonical SMILES |

COC(=O)C1C(CCC2C1C(C3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])O |

Synonyms |

14 beta-(4-nitrobenzoyloxy)yohimbine 14-(4-nitrobenzoyloxy)yohimbine 14-NBO-yohimbine |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Profile of 14-(4-Nitrobenzoyloxy)yohimbine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the in vitro pharmacological activities of 14-(4-Nitrobenzoyloxy)yohimbine, a derivative of the α2-adrenoceptor antagonist yohimbine. Contrary to the parent compound's primary mechanism of action, in vitro studies have demonstrated that this compound exhibits potent calcium channel blocking properties with significantly diminished activity at α1- and α2-adrenergic receptors. This document consolidates the available quantitative data, details the experimental methodologies employed in these assessments, and presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular interactions.

Introduction

Yohimbine, an indole alkaloid, is well-characterized as a selective antagonist of α2-adrenergic receptors, leading to an increase in norepinephrine release.[1] This mechanism underlies its historical use in various physiological and pharmacological studies. The chemical modification of the yohimbine scaffold offers an avenue to explore novel pharmacological profiles. The addition of a 4-nitrobenzoyloxy group at the 14-position of the yohimbine molecule results in this compound. This substitution dramatically alters the compound's in vitro activity, shifting its primary target from adrenergic receptors to voltage-gated calcium channels. This guide will delve into the specifics of this altered pharmacological profile.

In Vitro Pharmacological Activities

The in vitro activity of this compound has been primarily investigated through functional assays assessing its effects on vascular smooth muscle contraction and nerve-mediated responses. These studies have revealed a distinct separation of activities compared to the parent compound, yohimbine.

Calcium Channel Blocking Activity

Studies utilizing the isolated rat perfused mesenteric vascular bed have demonstrated that this compound is a potent blocker of calcium channels.[2] In this experimental model, the compound effectively antagonized Ca²⁺-induced contractions.

Adrenergic Receptor Activity

Data Presentation

The following tables summarize the quantitative data on the in vitro activities of this compound and its parent compound, yohimbine.

Table 1: Calcium Channel Blocking Activity

| Compound | Assay | Agonist | Observed Effect | Concentration |

| This compound | Rat Perfused Mesenteric Vascular Bed | Ca²⁺ | Blockade of induced contraction | 3 x 10⁻⁶ M |

| Yohimbine | Rat Perfused Mesenteric Vascular Bed | Ca²⁺ | Weak blockade of induced contraction | 10⁻⁵ M |

Table 2: Adrenergic Receptor Antagonist Activity

| Compound | Receptor | Assay | Agonist | Observed Effect | Concentration |

| This compound | α1-Adrenoceptor | Rat Perfused Mesenteric Vascular Bed | Noradrenaline | No effect on dose-response curve | 3 x 10⁻⁶ M |

| This compound | α2-Adrenoceptor | Rat Isolated Vas Deferens | Clonidine | No effect on twitch response inhibition | 10⁻⁸ M |

| Yohimbine | α2-Adrenoceptor | Rat Isolated Vas Deferens | Clonidine | Significant attenuation of twitch response inhibition | Not specified |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Rat Perfused Mesenteric Vascular Bed Assay (for Calcium Channel and α1-Adrenoceptor Activity)

This ex vivo method assesses the vasoactive properties of compounds on a vascular bed.

-

Tissue Preparation: Male Wistar rats are euthanized, and the superior mesenteric artery is cannulated. The mesenteric vascular bed is then carefully dissected and placed in a perfusion apparatus.

-

Perfusion: The preparation is perfused with a Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1), gassed with 95% O₂ and 5% CO₂ at 37°C. The perfusion pressure is continuously monitored.

-

Calcium Channel Blocking Assay:

-

The vascular bed is perfused with a Ca²⁺-free, high K⁺ (e.g., 60 mM) Krebs-Henseleit solution to depolarize the smooth muscle cells and inactivate voltage-gated sodium channels.

-

Cumulative concentrations of CaCl₂ are added to induce vasoconstriction.

-

A concentration-response curve to CaCl₂ is established.

-

The preparation is washed and then incubated with this compound at various concentrations (e.g., 3 x 10⁻⁶ M to 10⁻⁵ M).

-

A second concentration-response curve to CaCl₂ is generated in the presence of the test compound. A rightward shift in the curve indicates calcium channel blockade.

-

-

α1-Adrenoceptor Antagonist Assay:

-

The vascular bed is perfused with normal Krebs-Henseleit solution.

-

A cumulative concentration-response curve to the α1-adrenoceptor agonist, noradrenaline, is established.

-

The preparation is washed and incubated with this compound (e.g., at 3 x 10⁻⁶ M).

-

A second concentration-response curve to noradrenaline is generated. The absence of a significant rightward shift indicates a lack of α1-adrenoceptor antagonism.

-

Rat Isolated Vas Deferens Assay (for α2-Adrenoceptor Activity)

This classic pharmacological preparation is used to assess pre-synaptic α2-adrenoceptor activity.

-

Tissue Preparation: Male Wistar rats are euthanized, and the vasa deferentia are dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

-

Experimental Setup: The tissue is subjected to electrical field stimulation to elicit twitch responses, which are recorded using an isometric transducer.

-

α2-Adrenoceptor Antagonist Assay:

-

A baseline of stable twitch responses is established.

-

A cumulative concentration-response curve to the α2-adrenoceptor agonist, clonidine, is generated. Clonidine inhibits the twitch response by acting on pre-synaptic α2-adrenoceptors, which reduces neurotransmitter release.

-

The tissue is washed thoroughly to restore the baseline twitch response.

-

The preparation is incubated with this compound (e.g., at 10⁻⁸ M).

-

A second concentration-response curve to clonidine is generated in the presence of the test compound. The lack of a significant rightward shift in the clonidine concentration-response curve indicates a lack of α2-adrenoceptor antagonism.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of smooth muscle contraction and its inhibition by this compound.

Caption: Mechanism of α2-adrenoceptor antagonism by yohimbine.

Caption: Workflow for assessing calcium channel blocking activity.

Conclusion

The in vitro data for this compound clearly indicate a significant shift in pharmacological activity compared to its parent compound, yohimbine. The introduction of the 14-(4-nitrobenzoyloxy) group confers potent calcium channel blocking activity while markedly reducing its affinity for α-adrenergic receptors. This profile suggests that this compound may serve as a valuable tool for studying calcium channel function and as a lead compound for the development of novel cardiovascular agents. Further research is warranted to elucidate the specific subtype of calcium channel targeted and to explore its in vivo efficacy and safety profile.

References

- 1. Ca2+ channel-blocking effect of the yohimbine derivatives, 14 beta-benzoyloxyyohimbine and 14 beta-pho-nitrobenzoyloxyyohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure specificities of yohimbine and indoloquinolizidine derivatives in blocking alpha-adrenoceptor and calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Predicted Mechanism of Action of 14-(4-Nitrobenzoyloxy)yohimbine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed analysis of the predicted mechanism of action of 14-(4-Nitrobenzoyloxy)yohimbine. Based on a comprehensive review of the scientific literature, there are no direct studies on the pharmacological activity of this specific compound. However, structure-activity relationship (SAR) studies of closely related yohimbine analogs provide critical insights. Notably, the parent compound, yohimbine, is a well-characterized antagonist of α2-adrenergic receptors. In contrast, substitutions at the 14-position of the yohimbine scaffold have been shown to significantly impact its pharmacological activity. A key study has demonstrated that 14-β-benzoyloxy yohimbine, a structurally analogous compound, is inactive as an alpha-adrenoceptor blocker. This evidence strongly suggests that this compound is also likely to be pharmacologically inactive at these receptors. This guide will delve into the established pharmacology of yohimbine, the structure-activity relationships of its C14-substituted analogs, and the experimental protocols typically employed to determine the activity of such compounds.

Introduction to Yohimbine's Pharmacology

Yohimbine is an indole alkaloid derived from the bark of the Pausinystalia johimbe tree. It is primarily known for its antagonist activity at α2-adrenergic receptors.[1][2] By blocking these presynaptic autoreceptors, yohimbine increases the release of norepinephrine, leading to a sympathomimetic effect.[2] This mechanism is responsible for its physiological effects, which include increased heart rate and blood pressure.[1] Yohimbine has been investigated for various therapeutic applications, including erectile dysfunction and as a pharmacological tool to study the adrenergic system.[1]

Structure-Activity Relationship of C14-Substituted Yohimbine Analogs

The pharmacological profile of yohimbine can be significantly altered by chemical modifications to its pentacyclic structure. The C14 position, in particular, has been a target for synthetic modifications to explore the structure-activity relationships of yohimbine analogs.

A pivotal study on the cardiovascular activities of various yohimbine analogs investigated the impact of substitutions at the C14 position on α1- and α2-adrenoceptor blocking activity.[3] This research revealed that the introduction of a benzoyloxy group at the 14-β position results in an inactive compound.[3]

Quantitative Data on C14-Substituted Yohimbine Analogs

To illustrate the impact of C14-substitutions on the α-adrenoceptor blocking activity of yohimbine, the following table summarizes the potency order of several analogs as determined by their ability to block the pressor responses to epinephrine in pithed rats.[3]

| Compound | Substitution at C14 | Potency Order (Alpha-Adrenoceptor Blockade) |

| Yohimbine | -H | 1 (Most Potent) |

| 14-β-hydroxy Yohimbine | -OH | 5 |

| 14-β-benzoyloxy Yohimbine | -O-CO-Ph | Inactive |

Data sourced from a comparative study on the cardiovascular activities of yohimbine and its analogs.[3]

The data clearly indicates that while a hydroxyl group at C14 reduces potency, the larger benzoyloxy group abolishes activity at alpha-adrenoceptors. Given that this compound features a similarly bulky acyloxy moiety at the same position, it is reasonable to extrapolate that this compound would also be inactive. The addition of a nitro group to the phenyl ring is unlikely to restore the affinity for adrenergic receptors and may further hinder binding due to steric and electronic effects.

Predicted Mechanism of Action of this compound

Based on the available structure-activity relationship data for C14-substituted yohimbine analogs, This compound is predicted to be inactive as an antagonist at α-adrenergic receptors. The bulky 4-nitrobenzoyloxy group at the C14 position likely introduces significant steric hindrance, preventing the molecule from effectively binding to the orthosteric site of the α2-adrenergic receptor.

Visualizing the Structure-Activity Relationship at C14

The following diagram illustrates the impact of substitutions at the C14 position of the yohimbine scaffold on its α-adrenergic receptor blocking activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? [mdpi.com]

- 3. Structure-activity relationship of yohimbine and its related analogs in blocking alpha-1 and alpha-2 adrenoceptors: a comparative study of cardiovascular activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of Yohimbine Derivatives: A Technical Guide to the Solubility and Stability of 14-(4-Nitrobenzoyloxy)yohimbine

Introduction

Yohimbine, a pentacyclic indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, is a well-documented α2-adrenergic receptor antagonist. Its diverse pharmacological activities have spurred interest in the development of novel derivatives, such as 14-(4-Nitrobenzoyloxy)yohimbine, to potentially enhance its therapeutic profile. A thorough understanding of a compound's solubility and stability is paramount for its successful development as a pharmaceutical agent, influencing everything from formulation and bioavailability to storage and shelf-life. This guide provides an in-depth look at the known solubility and stability characteristics of yohimbine and outlines the experimental protocols necessary to evaluate these critical parameters for its derivatives.

Solubility Profile

The solubility of a drug substance is a critical determinant of its absorption and bioavailability. For yohimbine, solubility is influenced by the solvent, pH, and the form of the molecule (free base vs. salt).

Quantitative Solubility Data

While specific data for this compound is unavailable, the following table summarizes the known solubility of yohimbine and its hydrochloride salt in various solvents. This information provides a baseline for anticipating the solubility behavior of its ester derivatives.

| Compound | Solvent | Solubility | Reference |

| Yohimbine | Water | Sparingly soluble | |

| Yohimbine | Alcohol | Highly soluble | |

| Yohimbine | Chloroform | Readily soluble | |

| Yohimbine | Diethyl ether | Sparingly soluble | |

| Yohimbine Hydrochloride | Water | Data not specified, but generally more soluble than the free base | |

| Yohimbine Hydrochloride | Ethanol | Soluble |

Note: "Sparingly soluble" and "highly soluble" are qualitative terms from the cited literature. Quantitative values would need to be determined experimentally.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, propylene glycol)

-

Shaking incubator or water bath with orbital shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a validated analytical method for the compound

-

Vials and syringes with appropriate filters

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be visible.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaking incubator until equilibrium is reached. Equilibrium is typically achieved within 24 to 72 hours, which can be confirmed by taking measurements at different time points until the concentration plateaus.

-

After reaching equilibrium, allow the vials to stand to let the undissolved solids settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility of the compound in the specific solvent, expressed in units such as mg/mL or µg/mL.

Stability Profile

The chemical stability of a drug substance is its ability to resist degradation under various environmental conditions. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.

Factors Affecting Stability of Yohimbine

Based on studies of yohimbine and its hydrochloride salt, the following factors are known to influence its stability:

-

pH: Yohimbine hydrochloride is reported to be remarkably stable at very low pH, likely due to intramolecular hydrogen bonding. Hydrolysis is a primary degradation pathway at neutral pH (pH 6 and 7), leading to the formation of yohimbinic acid.

-

Light: Yohimbine should be protected from light. Photodegradation can occur, and in the presence of light and oxygen in acidic solutions, yohimbine can oxidize to form 3,4-dehydroyohimbine.

-

Oxidation: The indole alkaloid structure of yohimbine is susceptible to oxidation.

-

Temperature: Elevated temperatures can accelerate degradation processes.

Quantitative Stability Data

Specific stability data for this compound is not available. The table below summarizes the known degradation pathways for yohimbine.

| Condition | Degradation Pathway | Major Degradant | Reference |

| Acidic (low pH) | Resistant to acid catalysis | - | |

| Neutral pH (6-7) | Hydrolysis | Yohimbinic acid | |

| Light & Acidic | Photo-oxidation | 3,4-dehydroyohimbine |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Environmental chamber with controlled temperature, humidity, and light

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Acidic Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M) and heat as necessary (e.g., 60 °C) for a specified period.

-

Alkaline Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M) and heat as necessary.

-

Oxidative Degradation: Treat a solution of the compound with H₂O₂ (e.g., 3%) at room temperature.

-

Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., UV or fluorescent) in a photostability chamber.

-

Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 60 °C) in a stability chamber.

-

At various time points, withdraw samples from each stress condition, neutralize if necessary, and dilute appropriately.

-

Analyze the samples using a stability-indicating HPLC-PDA/MS method to separate the parent compound from its degradation products. The use of a mass spectrometer is highly recommended for the identification of unknown degradants.

Signaling Pathways and Mechanism of Action

Yohimbine's primary mechanism of action is the blockade of α2-adrenergic receptors. This antagonism leads to an increase in the release of norepinephrine, resulting in a sympathomimetic effect. The signaling cascade initiated by α2-adrenergic receptor activation (which yohimbine inhibits) is a key area of study.

Visualizing Yohimbine's Primary Mechanism of Action

The following diagram illustrates the antagonistic effect of yohimbine at the presynaptic α2-adrenergic receptor.

Preliminary Toxicity Screening of 14-(4-Nitrobenzoyloxy)yohimbine: A Technical Guide

Disclaimer: Information regarding the specific preliminary toxicity of 14-(4-Nitrobenzoyloxy)yohimbine is not currently available in published scientific literature. This guide provides a framework for its potential toxicity assessment based on the known toxicological profile of its parent compound, yohimbine, and its analogues. The experimental protocols described herein are proposed standard methods for evaluating a novel chemical entity.

Introduction

Yohimbine, a pentacyclic indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, is primarily known for its α2-adrenergic receptor antagonist activity.[1] Its derivatives are being explored for various therapeutic applications, including anticancer and anti-inflammatory properties.[2] this compound is a synthetic derivative of yohimbine. A thorough toxicological evaluation is a critical prerequisite for its further development as a potential therapeutic agent. This document outlines a proposed strategy for the preliminary toxicity screening of this compound, including in vivo acute toxicity, in vitro cytotoxicity, and genotoxicity assessments.

Known Toxicity of Yohimbine and its Analogues

The toxicity profile of yohimbine has been documented through clinical use and case reports of overdose. Side effects are generally dose-dependent and related to its sympathomimetic effects.

In Vivo and Clinical Toxicity

Common adverse effects of yohimbine in humans include anxiety, nervousness, insomnia, hypertension, and tachycardia.[3][4][5] Severe overdose can lead to more serious complications such as seizures, myocardial infarction, and in rare cases, death.[3][6]

Table 1: Reported Toxic and Fatal Blood Concentrations of Yohimbine in Humans

| Subject Description | Yohimbine Blood Concentration (ng/mL) | Observed Effects | Reference |

| 37-year-old male bodybuilder | 5,240 | Neurotoxic effects, seizures, hypertension, tachycardia | [7] |

| Four adult males (intoxication) | 249 - 5,631 | Severe poisoning, one fatality at 5,631 ng/mL | [8] |

| Two fatal cases | 7,400 and 5,400 | Acute yohimbine intoxication | [6] |

| Therapeutic range | 40 - 400 | Average therapeutic whole blood level | [6] |

In Vitro Cytotoxicity

Studies on yohimbine and its synthetic analogues have demonstrated cytotoxic activity against various cancer cell lines. This suggests a potential for both anti-cancer efficacy and general cellular toxicity.

Table 2: In Vitro Cytotoxicity of Yohimbine and its Analogues

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Yohimbine | KB-ChR-8–5 | Drug-resistant oral cancer | 44 | [9] |

| Yohimbine-type alkaloid | MCF-7 | Breast cancer | 25.5 | [10] |

| Yohimbine-type alkaloid | SWS80 | Colon cancer | 22.6 | [10] |

| Yohimbine-type alkaloid | A549 | Lung cancer | 26.0 | [10] |

| Novel Yohimbine Analogues | PATU-8988 | Pancreatic cancer | Modest (sub-millimolar) | [11] |

| Novel Yohimbine Analogues | SGC-7901 | Gastric cancer | Modest (sub-millimolar) | [11] |

| Novel Yohimbine Analogues | GES-1 | Normal gastric mucosal | Modest (sub-millimolar) | [11] |

Proposed Experimental Workflow for Toxicity Screening

A tiered approach is recommended for the preliminary toxicity screening of this compound, starting with in vitro assays to estimate starting doses for in vivo studies.

Detailed Experimental Protocols

Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)

This method determines the acute oral toxicity of a substance by assigning it to a toxicity class based on mortality.

Objective: To estimate the acute lethal dose (LD50) and identify signs of toxicity.

Experimental Protocol:

-

Animals: Healthy, young adult nulliparous, non-pregnant female rats (8-12 weeks old) are used. Animals are acclimatized for at least 5 days before dosing.

-

Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

-

Dose Administration:

-

The test substance is administered as a single oral dose by gavage.

-

A stepwise procedure is used with 3 animals per step.

-

Starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight) are chosen based on available data. In the absence of data, 300 mg/kg is a common starting dose.[5]

-

The outcome of each step (mortality or survival) determines the next dose level.

-

-

Observations:

-

Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes.

-

Observations are made frequently on the day of dosing and at least once daily for 14 days.

-

-

Termination and Necropsy: All surviving animals are euthanized at the end of the 14-day observation period, and a gross necropsy is performed.

-

Data Analysis: The LD50 is estimated based on the mortality pattern across the different dose levels, and the substance is classified according to the Globally Harmonised System (GHS).[12]

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Experimental Protocol:

-

Cell Culture:

-

Select appropriate cell lines (e.g., a normal human cell line like fibroblasts and relevant cancer cell lines).

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[8]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.[6]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

-

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.[16][17]

Objective: To assess the mutagenic potential of the test compound.

Experimental Protocol:

-

Bacterial Strains: Use at least two standard strains, such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).[18]

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[18]

-

Plate Incorporation Method:

-

To molten top agar, add the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer.

-

Pour the mixture onto minimal glucose agar plates.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

Genotoxicity: In Vitro Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.[9][10]

Objective: To assess the clastogenic (chromosome breaking) and aneugenic (chromosome lagging) potential of the test compound.

Experimental Protocol:

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6) or human peripheral blood lymphocytes.

-

Compound Treatment: Treat the cells with at least three concentrations of the test compound, with and without S9 metabolic activation.[19]

-

Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[4][10]

-

Cell Harvesting and Staining:

-

Harvest the cells and treat them with a hypotonic solution.

-

Fix the cells and drop them onto microscope slides.

-

Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[19]

-

-

Microscopic Analysis:

-

Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[4]

-

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Potential Signaling Pathways Involved in Toxicity

The toxicity of yohimbine and its analogues may be mediated through various signaling pathways. While the primary target is the α2-adrenergic receptor, other pathways have been implicated in its cellular effects.

Studies have shown that yohimbine can suppress the proliferation and migration of vascular smooth muscle cells by downregulating the Phospholipase C-γ1 (PLCγ1) signaling pathway, independent of its α2-adrenergic receptor antagonism.[7][11][20][21] Additionally, yohimbine has been found to inhibit the mTOR/p38/FAK signaling pathway.[22] These pathways are crucial for cell growth, proliferation, and migration, and their inhibition could be a mechanism for both therapeutic and toxic effects.

Conclusion

While no direct toxicity data for this compound exists, a preliminary toxicity screening is essential for its development. The proposed workflow, incorporating in vivo acute toxicity studies and in vitro cytotoxicity and genotoxicity assays, provides a robust framework for an initial safety assessment. The findings from these studies will be critical for determining the therapeutic potential and risk profile of this novel yohimbine derivative.

References

- 1. mskcc.org [mskcc.org]

- 2. Yohimbine as a Starting Point to Access Diverse Natural Product-Like Agents with Re-programmed Activities against Cancer-Relevant GPCR Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 18. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. criver.com [criver.com]

- 20. Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 14-(4-Nitrobenzoyloxy)yohimbine in In Vivo Rodent Models

Disclaimer: As of November 2025, a comprehensive literature search did not yield specific in vivo rodent model data for 14-(4-Nitrobenzoyloxy)yohimbine. The following application notes and protocols are based on the extensive research conducted on its parent compound, yohimbine . Researchers should use this information as a foundational guide and adapt protocols for the specific derivative, considering potential differences in potency, pharmacokinetics, and pharmacodynamics.

Introduction

Yohimbine is a well-characterized indole alkaloid primarily known for its antagonist activity at α2-adrenergic receptors.[[“]][2][3][4] This action leads to an increase in norepinephrine release and sympathetic nervous system activity.[[“]][3][4] In preclinical research, yohimbine is widely used as a pharmacological stressor to induce anxiety-like and panic-like behaviors in rodent models, making it a valuable tool for studying the neurobiology of anxiety disorders and for screening potential anxiolytic compounds.[5][6][7][8][9] The addition of a 4-nitrobenzoyloxy group at the 14-position of the yohimbine scaffold may alter its properties, and the following protocols for yohimbine can serve as a starting point for the in vivo characterization of this compound.

Mechanism of Action (Yohimbine)

Yohimbine's primary mechanism of action is the blockade of presynaptic α2-adrenergic receptors.[3][7][10] This inhibits the negative feedback loop that normally regulates norepinephrine release, leading to increased levels of norepinephrine in the synapse. This surge in noradrenergic activity is thought to underlie its anxiogenic effects.[6][9] Yohimbine also exhibits affinity for other receptors, including α1-adrenergic, serotonin (5-HT), and dopamine receptors, although its action at α2-receptors is the most potent and well-characterized.[7][10]

Figure 1: Simplified signaling pathway of yohimbine's mechanism of action.

Data Presentation: Pharmacokinetics of Yohimbine in Rats

The pharmacokinetic profile of yohimbine has been studied in rats. Understanding these parameters is crucial for designing in vivo experiments, including dosage and timing of behavioral tests.

| Parameter | Value | Species/Strain | Route of Administration | Dosage | Reference |

| Distribution Half-life (t½α) | 0.048 h | Sprague-Dawley Rat | Intravenous (i.v.) | 1 mg/kg | [11] |

| Elimination Half-life (t½β) | 16.3 h | Sprague-Dawley Rat | Intravenous (i.v.) | 1 mg/kg | [11] |

| Clearance | 11 ml/h·kg⁻¹ | Sprague-Dawley Rat | Intravenous (i.v.) | 1 mg/kg | [11] |

| Volume of Distribution | 259 ml/kg | Sprague-Dawley Rat | Intravenous (i.v.) | 1 mg/kg | [11] |

| Brain Penetration | Rapid (5,000 ng/g at 5 min) | Sprague-Dawley Rat | Intravenous (i.v.) | 1 mg/kg | [11] |

| Brain Elimination Half-life (t½β) | 7.7 h | Sprague-Dawley Rat | Intravenous (i.v.) | 1 mg/kg | [11] |

Experimental Protocols

The following are detailed protocols for common behavioral assays used to assess anxiety-like behavior in rodents following yohimbine administration. These can be adapted for this compound.

Elevated Plus Maze (EPM) Test

The EPM test is a widely used assay to assess anxiety-like behavior in rodents. It is based on the natural aversion of rodents to open and elevated spaces.

Objective: To evaluate the anxiogenic effects of this compound.

Materials:

-

Elevated Plus Maze apparatus

-

Rodents (rats or mice)

-

This compound

-

Vehicle (e.g., saline, DMSO)

-

Video tracking software

Procedure:

-

Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). A typical dose range for yohimbine is 1-5 mg/kg.

-

Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes) for the compound to reach peak plasma/brain concentrations.

-

Test: Place the animal in the center of the EPM, facing one of the open arms.

-

Recording: Record the animal's behavior for 5 minutes using a video camera.

-

Data Analysis: Score the following parameters:

-

Time spent in the open arms

-

Number of entries into the open arms

-

Time spent in the closed arms

-

Number of entries into the closed arms

-

Total distance traveled (to assess general locomotor activity)

-

-

Interpretation: A decrease in the time spent and the number of entries into the open arms is indicative of an anxiogenic-like effect.

Figure 2: Experimental workflow for the Elevated Plus Maze test.

Social Interaction Test

The social interaction test assesses anxiety by measuring the time an animal spends in social contact with a conspecific. Anxious animals tend to exhibit reduced social interaction.

Objective: To determine the effect of this compound on social behavior as a measure of anxiety.

Materials:

-

Open field arena

-

Pairs of weight-matched, unfamiliar rodents of the same sex

-

This compound

-

Vehicle

-

Video recording equipment

Procedure:

-

Acclimation: Acclimate animals to the testing room.

-

Drug Administration: Administer this compound or vehicle to both animals in a pair.

-

Pre-treatment Time: Allow for a pre-treatment period.

-

Test: Place the pair of animals in the open field arena.

-

Recording: Record their interaction for 10 minutes.

-

Data Analysis: Score the total time spent in active social interaction (e.g., sniffing, grooming, following).

-

Interpretation: A reduction in the duration of social interaction is indicative of an anxiogenic-like state.

Conditioned Place Preference (CPP)

The CPP paradigm can be used to assess the rewarding or aversive properties of a drug. Yohimbine has been shown to elicit a place preference, suggesting potential reinforcing effects despite its anxiogenic properties.

Objective: To evaluate the rewarding or aversive properties of this compound.

Materials:

-

Conditioned Place Preference apparatus (two distinct chambers)

-

Rodents

-

This compound

-

Vehicle

Procedure:

-

Pre-conditioning (Day 1): Allow each animal to freely explore both chambers of the apparatus for 15 minutes to determine baseline preference.

-

Conditioning (Days 2-5):

-

Drug Pairing: On alternate days, administer this compound and confine the animal to one chamber (e.g., the initially non-preferred chamber) for 30 minutes.

-

Vehicle Pairing: On the other days, administer vehicle and confine the animal to the other chamber for 30 minutes.

-

-

Post-conditioning (Day 6): Place the animal in the neutral central compartment and allow it to freely explore both chambers for 15 minutes, with no drug on board.

-

Data Analysis: Measure the time spent in the drug-paired chamber during the post-conditioning test.

-

Interpretation: A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference (rewarding effect). A significant decrease suggests a conditioned place aversion.

Logical Relationships in Yohimbine-Induced Anxiety Models

The administration of yohimbine triggers a cascade of physiological and behavioral events that are studied in preclinical models.

Figure 3: Logical relationship of yohimbine administration to behavioral outcomes.

Conclusion

While specific data for this compound in rodent models is not currently available, the extensive literature on yohimbine provides a robust framework for initiating such studies. Researchers should begin with dose-response studies to establish the potency of this derivative and then proceed with the established behavioral paradigms outlined above to characterize its in vivo profile. Careful consideration should be given to potential alterations in its pharmacokinetic and pharmacodynamic properties conferred by the 4-nitrobenzoyloxy moiety.

References

- 1. consensus.app [consensus.app]

- 2. yohimbine: Topics by Science.gov [science.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Yohimbine-induced panic-like behavior in the rat - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 6. The Anxiogenic Drug Yohimbine Reinstates Palatable Food Seeking in a Rat Relapse Model: a Role of CRF1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yohimbine - Wikipedia [en.wikipedia.org]

- 8. Effect of yohimbine on reinstatement of operant responding in rats is dependent on cue contingency but not food reward history - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The pharmacokinetic properties of yohimbine in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Receptor Binding Assays Using 14-(4-Nitrobenzoyloxy)yohimbine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 14-(4-Nitrobenzoyloxy)yohimbine in receptor binding assays. This document includes detailed experimental protocols, data presentation for related compounds, and visualizations of relevant signaling pathways to facilitate research and drug development.

Introduction

This compound is a derivative of yohimbine, a well-characterized indole alkaloid. Yohimbine and its analogs are known to interact with various receptors, exhibiting the highest affinity for α2-adrenergic receptors, where they typically act as antagonists.[1] They also show affinity for various serotonin (5-HT) and dopamine receptor subtypes.[1][2] Understanding the binding profile of this compound is crucial for elucidating its pharmacological properties and potential therapeutic applications.

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor.[3][4] Competitive binding assays, in particular, are used to determine the affinity of an unlabeled compound (the "competitor," in this case, this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.[3][4]

Data Presentation: Binding Affinities of Yohimbine and Related Compounds

The following table summarizes the binding affinities (Ki) of yohimbine and its stereoisomer rauwolscine for various adrenergic and serotonin receptor subtypes. This data provides a comparative baseline for interpreting the binding profile of this compound.

| Compound | Receptor Subtype | Species | Ki (nM) | Reference |

| Yohimbine | α2A-Adrenergic | Human | 1.4 | [4] |

| Yohimbine | α2B-Adrenergic | Human | 7.1 | [4] |

| Yohimbine | α2C-Adrenergic | Human | 0.88 | [4] |

| Yohimbine | α1D-Adrenergic | Rat | 52 | [5] |

| Yohimbine | 5-HT1A | Human | 690 | [6] |

| Yohimbine | 5-HT1B | Human | - | [2] |

| Yohimbine | 5-HT1D | Human | - | [2] |

| Rauwolscine | α2-Adrenergic | Bovine | 6.16 ± 0.64 | [7] |

| Rauwolscine | 5-HT1A | Human | 158 ± 69 | [6] |

Note: A lower Ki value indicates a higher binding affinity.

Experimental Protocols

This section provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for α2-adrenergic receptors. This protocol can be adapted for other receptor types by selecting the appropriate radioligand and cell/tissue source.

3.1. Principle

This assay measures the ability of this compound to compete with a radiolabeled antagonist, such as [3H]-Rauwolscine or [3H]-Yohimbine, for binding to α2-adrenergic receptors present in a cell membrane preparation.[7][8][9] The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki).

3.2. Materials

-

Test Compound: this compound

-

Radioligand: [3H]-Rauwolscine or [3H]-Yohimbine

-

Receptor Source: Membranes from cells or tissues expressing α2-adrenergic receptors (e.g., bovine cerebral cortex, human platelets).[8][9][10]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Unlabeled Antagonist (for non-specific binding): Phentolamine or unlabeled yohimbine

-

Scintillation Cocktail

-

Glass Fiber Filters (e.g., Whatman GF/B)

-

Filtration Apparatus

-

Scintillation Counter

-

96-well Plates

3.3. Methods

3.3.1. Membrane Preparation

-

Homogenize the tissue or cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

3.3.2. Competitive Binding Assay

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand + Membrane Preparation + Assay Buffer

-

Non-specific Binding: Radioligand + Membrane Preparation + Excess Unlabeled Antagonist (e.g., 10 µM phentolamine)

-

Competitor Binding: Radioligand + Membrane Preparation + varying concentrations of this compound.

-

-

Add the assay components in the following order: assay buffer, membrane preparation, competitor or unlabeled antagonist, and finally the radioligand.

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in each vial using a scintillation counter.

3.4. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Visualizations

4.1. Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

4.2. Signaling Pathways

Yohimbine and its analogs primarily target α2-adrenergic and serotonin receptors, which are G-protein coupled receptors (GPCRs).

α2-Adrenergic Receptor Signaling Pathway

α2-Adrenergic receptors are typically coupled to inhibitory G-proteins (Gi).[11][12][13] Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound would block this effect.

Caption: α2-Adrenergic receptor signaling pathway.

Serotonin (5-HT) Receptor Signaling Pathways

Serotonin receptors are coupled to various G-proteins, leading to diverse downstream effects.[14][15][16][17][18] For example, 5-HT1 receptors are often coupled to Gi (inhibitory), while 5-HT2 receptors are typically coupled to Gq, which activates the phospholipase C (PLC) pathway.

References

- 1. yohimbine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Agonist and antagonist actions of yohimbine as compared to fluparoxan at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Receptor-Ligand Binding Assays [labome.com]

- 5. yohimbine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Partial agonist properties of rauwolscine and yohimbine for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparison of the binding characteristics of the alpha 2-adrenoceptor antagonists 3H-yohimbine and 3H-rauwolscine in bovine teat muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [3H]rauwolscine (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [3H]Rauwolscine and [3H]yohimbine binding to rat cerebral and human platelet membranes: possible heterogeneity of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 12. Reactome | Adrenaline signalling through Alpha-2 adrenergic receptor [reactome.org]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 18. KEGG PATHWAY: map04726 [genome.jp]

Application Notes and Protocols for Assessing the Efficacy of 14-(4-Nitrobenzoyloxy)yohimbine

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-(4-Nitrobenzoyloxy)yohimbine is a derivative of yohimbine, a well-characterized indole alkaloid known primarily for its alpha-2 adrenergic receptor antagonist activity.[1][2][3][[“]][5][6] Yohimbine has been investigated for its potential therapeutic effects in erectile dysfunction and as a tool in the study of depression.[1][3] The addition of a 4-nitrobenzoyloxy group at the 14-position of the yohimbine scaffold may alter its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy, selectivity, or duration of action.

These application notes provide a comprehensive experimental framework to assess the efficacy of this compound, from initial in vitro characterization to in vivo validation in relevant animal models.

I. In Vitro Efficacy Assessment

The initial phase of efficacy testing involves characterizing the interaction of this compound with its primary molecular targets. Based on the pharmacology of yohimbine, the primary targets are adrenergic receptors.

Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of this compound for alpha-1 and alpha-2 adrenergic receptor subtypes.

Protocol: Radioligand Binding Assay [7][8][9][10]

-

Cell Culture and Membrane Preparation:

-

Culture cell lines stably expressing human recombinant alpha-1A, alpha-1B, alpha-1D, alpha-2A, alpha-2B, and alpha-2C adrenergic receptors.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at 4°C to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation to each well.

-

For competition binding, add increasing concentrations of this compound or a reference compound (e.g., yohimbine, rauwolscine for alpha-2; prazosin for alpha-1).

-

Add a fixed concentration of a suitable radioligand (e.g., [3H]-Rauwolscine for alpha-2 receptors, [3H]-Prazosin for alpha-1 receptors).

-

To determine non-specific binding, add a high concentration of an unlabeled antagonist (e.g., phentolamine).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of the competing ligand.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation:

| Compound | Receptor Subtype | Ki (nM) |

| This compound | Alpha-2A | |

| Alpha-2B | ||

| Alpha-2C | ||

| Alpha-1A | ||

| Alpha-1B | ||

| Alpha-1D | ||

| Yohimbine (Reference) | Alpha-2A | |

| Alpha-2B | ||

| Alpha-2C | ||

| Alpha-1A | ||

| Alpha-1B | ||

| Alpha-1D |

Functional Activity

Objective: To determine the functional activity of this compound at alpha-2 adrenergic receptors by measuring its effect on cAMP levels. Alpha-2 adrenergic receptors are Gαi-coupled, and their activation leads to a decrease in intracellular cAMP. An antagonist will block this effect.

Protocol: cAMP Functional Assay [11][12][13][14][15]

-

Cell Culture:

-

Culture a cell line expressing an alpha-2 adrenergic receptor subtype (e.g., CHO or HEK293 cells).

-

Seed the cells into a 96-well plate and grow to near confluence.

-

-

Assay Procedure:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with increasing concentrations of this compound or a reference antagonist (e.g., yohimbine) for 15-30 minutes.

-

Stimulate the cells with an alpha-2 adrenergic receptor agonist (e.g., UK-14,304) at a concentration that elicits a submaximal response (e.g., EC80), in the continued presence of the antagonist. A control group will receive only the agonist.

-

Include a baseline group with no agonist or antagonist.

-

Stop the reaction after a specified incubation time (e.g., 15-30 minutes).

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based assays).

-

-

Data Analysis:

-

Normalize the cAMP levels to the baseline control.

-

Plot the cAMP levels as a function of the log concentration of the antagonist.

-

Determine the IC50 value for the antagonist's ability to block the agonist-induced decrease in cAMP.

-

Calculate the functional antagonist constant (Kb) using the Schild equation.

-

Data Presentation:

| Compound | Receptor Subtype | Functional Assay | IC50 (nM) |

| This compound | Alpha-2A | cAMP Inhibition | |

| Alpha-2B | cAMP Inhibition | ||

| Alpha-2C | cAMP Inhibition | ||

| Yohimbine (Reference) | Alpha-2A | cAMP Inhibition | |

| Alpha-2B | cAMP Inhibition | ||

| Alpha-2C | cAMP Inhibition |

Signaling Pathway Diagram:

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.

II. In Vivo Efficacy Assessment

Based on the known effects of yohimbine, the in vivo efficacy of this compound can be assessed in animal models of depression and erectile dysfunction.

Antidepressant-like Activity

Objective: To evaluate the antidepressant-like effects of this compound in rodent models of behavioral despair.

Protocols:

a) Forced Swim Test (FST) [16][17][18][19][20][21][22][23]

-

Animals: Male mice or rats.

-

Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure:

-

Administer this compound, a reference antidepressant (e.g., imipramine), or vehicle (e.g., saline) intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the test.

-

Gently place the animal in the water cylinder for a 6-minute session.

-

Record the session for later analysis.

-

The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

-

-

Data Analysis: Compare the immobility time between the different treatment groups using ANOVA followed by post-hoc tests.

b) Tail Suspension Test (TST) [24][25][26][27][28]

-

Animals: Male mice.

-

Apparatus: A horizontal bar from which the mouse can be suspended by its tail.

-

Procedure:

-

Administer the test compound, reference drug, or vehicle as in the FST.

-

Suspend the mouse by its tail from the bar using adhesive tape, ensuring the body is hanging freely.

-

The test duration is typically 6 minutes.

-

Record the session and score the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

-

-

Data Analysis: Analyze the immobility time as described for the FST.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Forced Swim Test: Immobility Time (s) | Tail Suspension Test: Immobility Time (s) |

| Vehicle | - | ||

| This compound | Low | ||

| Mid | |||

| High | |||

| Imipramine (Reference) | 20 |

Pro-erectile Activity

Objective: To assess the efficacy of this compound in a rodent model of erectile dysfunction.

Protocol: Mating Behavior Studies in Rodents [29][30][31][32][33][34][35][36][37][38]

-

Animals: Sexually experienced male rats and ovariectomized, hormone-primed receptive female rats.

-

Procedure:

-

Administer this compound, a reference compound (e.g., sildenafil), or vehicle to the male rats.

-

After a specified pre-treatment time, place the male rat in an observation arena with a receptive female.

-

Record the mating behavior for a set period (e.g., 30 minutes).

-

Score the following parameters:

-

Mount Latency: Time from the introduction of the female to the first mount.

-

Intromission Latency: Time to the first intromission.

-

Ejaculation Latency: Time to ejaculation.

-

Mount Frequency: Number of mounts.

-

Intromission Frequency: Number of intromissions.

-

Post-Ejaculatory Interval: Time from ejaculation to the next intromission.

-

-

-

Data Analysis: Compare the behavioral parameters across treatment groups using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).

Data Presentation:

| Treatment Group | Dose (mg/kg) | Mount Latency (s) | Intromission Latency (s) | Ejaculation Latency (s) | Intromission Frequency |

| Vehicle | - | ||||

| This compound | Low | ||||

| Mid | |||||

| High | |||||

| Sildenafil (Reference) | 5 |

III. Experimental Workflow

The following diagram illustrates the logical flow of the experimental design for assessing the efficacy of this compound.

Caption: Experimental Workflow for Efficacy Assessment.

Conclusion

This comprehensive experimental design provides a robust framework for the preclinical assessment of this compound's efficacy. The proposed in vitro assays will elucidate its receptor binding profile and functional activity, while the in vivo studies will provide crucial information about its potential therapeutic effects in relevant behavioral models. The data generated from these studies will be essential for guiding further drug development efforts.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. go.drugbank.com [go.drugbank.com]

- 6. youtube.com [youtube.com]

- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Receptor-Ligand Binding Assays [labome.com]

- 11. cAMP-Glo™ Assay Protocol [promega.sg]

- 12. cAMP-Glo™ Max Assay Protocol [promega.jp]

- 13. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]

- 17. lasa.co.uk [lasa.co.uk]

- 18. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 20. Behavioural despair test - Wikipedia [en.wikipedia.org]

- 21. animal.research.wvu.edu [animal.research.wvu.edu]

- 22. globalresearchonline.net [globalresearchonline.net]

- 23. m.youtube.com [m.youtube.com]

- 24. protocols.io [protocols.io]

- 25. Tail suspension test - Wikipedia [en.wikipedia.org]

- 26. maze.conductscience.com [maze.conductscience.com]

- 27. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The Tail Suspension Test [jove.com]

- 29. academic.oup.com [academic.oup.com]

- 30. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | Being friendly: paced mating for the study of physiological, behavioral, and neuroplastic changes induced by sexual behavior in females [frontiersin.org]

- 32. Frontiers | Animal models in the study of diabetic erectile dysfunction: mechanisms and applications [frontiersin.org]

- 33. SEXUAL BEHAVIOR IN MALE RODENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Sexual experience affects reproductive behavior and preoptic androgen receptors in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Rodent reproductive behavior among males and females after exposure to endocrine-disrupting chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. independent.co.uk [independent.co.uk]

Application Notes and Protocols: 14-(4-Nitrobenzoyloxy)yohimbine in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Note: Direct experimental data on 14-(4-Nitrobenzoyloxy)yohimbine is scarce in publicly available literature. These application notes and protocols are therefore based on the well-established neuroscientific applications of its parent compound, yohimbine, and provide a foundational framework for the characterization and potential application of this specific derivative. A single study on the closely related analog, 14β-benzoyloxy yohimbine, reported it to be inactive as an alpha-adrenoceptor antagonist, suggesting that substitution at the 14-position may significantly alter pharmacological activity. Therefore, the primary application of this compound in neuroscience research would be its initial characterization to determine its receptor binding profile and functional activity.

Introduction

Yohimbine is a well-characterized indole alkaloid primarily known for its antagonist activity at α2-adrenergic receptors.[1][2] By blocking these presynaptic autoreceptors, yohimbine increases the release of norepinephrine in the central and peripheral nervous systems.[2] This modulation of noradrenergic neurotransmission underlies its diverse physiological and behavioral effects, making it a valuable tool in neuroscience research.[3] It also exhibits affinity for other monoaminergic receptors, including serotonin and dopamine receptors, albeit with lower potency.

The introduction of a 4-nitrobenzoyloxy group at the 14-position of the yohimbine scaffold, creating this compound, may alter its affinity, selectivity, and functional activity at α2-adrenergic receptors and other targets. The following protocols outline the necessary steps to characterize this novel compound and explore its potential applications in neuroscience.

Potential Areas of Application in Neuroscience Research

Based on the pharmacology of yohimbine, this compound could be investigated for its role in:

-

Modulation of Noradrenergic Neurotransmission: As a potential α2-adrenergic receptor antagonist, it could be used to study the role of norepinephrine in various physiological and pathological processes.

-

Anxiety and Stress-Related Disorders: Yohimbine is known to be anxiogenic in both humans and animal models.[4] Characterizing the effects of this derivative in behavioral models of anxiety could provide insights into the anxiogenic circuitry of the brain.

-

Cognitive Function: Noradrenergic signaling is critically involved in attention, arousal, and memory. This compound could be used to probe the role of specific α2-adrenergic receptor subtypes in cognitive processes.

-

Depression: The noradrenergic system is a key target for many antidepressant medications. Investigating this compound's effects in animal models of depression could be of interest.

Quantitative Data Summary

As there is no specific quantitative data available for this compound, the following table provides representative data for yohimbine to serve as a benchmark for future characterization studies.

| Compound | Receptor Subtype | Assay Type | Ki (nM) | Reference |

| Yohimbine | α2A-Adrenergic | Radioligand Binding | 0.5 - 2.0 | [5] |

| Yohimbine | α2B-Adrenergic | Radioligand Binding | 1.0 - 5.0 | [5] |

| Yohimbine | α2C-Adrenergic | Radioligand Binding | 0.5 - 3.0 | [5] |

Note: Ki values can vary depending on the radioligand, tissue preparation, and assay conditions.

Experimental Protocols

The following are foundational protocols for the initial characterization of this compound.

In Vitro Characterization

This protocol is designed to determine the binding affinity (Ki) of this compound for α2-adrenergic receptor subtypes.

Objective: To quantify the affinity of the test compound for α2A, α2B, and α2C adrenergic receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human α2A, α2B, or α2C adrenergic receptors.

-

[³H]-Rauwolscine or [³H]-Yohimbine (radioligand).

-

This compound (test compound).

-

Phentolamine or other non-selective α-adrenergic antagonist (for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Scintillation vials and scintillation cocktail.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding).

-

50 µL of phentolamine (10 µM final concentration, for non-specific binding).

-

50 µL of the test compound at various concentrations.

-

-

Add 50 µL of the radioligand ([³H]-Rauwolscine, final concentration ~0.5-1.0 nM) to all wells.

-

Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 20-50 µg) to all wells.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and vortex.

-

Quantify the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol determines whether this compound acts as an antagonist, inverse agonist, or agonist at α2-adrenergic receptors, which are Gi-coupled receptors that inhibit adenylyl cyclase and decrease intracellular cAMP levels.

Objective: To assess the functional activity of the test compound on α2-adrenergic receptor signaling.

Materials:

-

CHO or HEK293 cells stably expressing an α2-adrenergic receptor subtype.

-

This compound (test compound).

-

UK 14,304 or other selective α2-adrenergic agonist.

-

Forskolin (to stimulate adenylyl cyclase).

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Lysis buffer.

Procedure:

-

Seed the cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with varying concentrations of this compound for 15-30 minutes.

-

To determine antagonist activity, add a fixed concentration of an α2-agonist (e.g., UK 14,304 at its EC80 concentration) in the presence of forskolin.

-

To determine agonist or inverse agonist activity, add the test compound alone in the presence of forskolin.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP levels using the chosen detection method.

Data Analysis:

-

For antagonist activity, plot the cAMP levels against the logarithm of the test compound concentration and determine the IC50 value for the inhibition of the agonist-induced decrease in cAMP.

-

For agonist/inverse agonist activity, plot the cAMP levels against the logarithm of the test compound concentration and determine the EC50 (for agonists) or IC50 (for inverse agonists) and the maximal effect.

In Vivo Characterization

This test assesses the effect of this compound on general activity and exploration in rodents. Yohimbine has been reported to have variable effects on locomotor activity depending on the dose and experimental conditions.[6][7]

Objective: To evaluate the effect of the test compound on spontaneous locomotor activity.

Materials:

-

Male or female mice or rats.

-

This compound.

-

Vehicle (e.g., saline, DMSO, or appropriate solvent).

-

Open field arena equipped with automated photobeam tracking or video tracking software.

Procedure:

-

Habituate the animals to the testing room for at least 60 minutes before the experiment.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, oral).

-

After a pre-determined pre-treatment time (e.g., 30 minutes), place the animal in the center of the open field arena.

-

Record locomotor activity for a set period (e.g., 30-60 minutes).

-

Key parameters to measure include:

-

Total distance traveled.

-

Horizontal activity (number of beam breaks).

-

Vertical activity (rearing).

-

Time spent in the center versus the periphery of the arena (as an index of anxiety).

-

Data Analysis:

-

Compare the locomotor activity parameters between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiogenic compounds like yohimbine typically decrease the time spent and the number of entries into the open arms.[4][8]

Objective: To determine if the test compound has anxiogenic or anxiolytic effects.

Materials:

-

Male or female mice or rats.

-

This compound.

-

Vehicle.

-

Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).

-

Video camera and tracking software.

Procedure:

-

Habituate the animals to the testing room for at least 60 minutes.

-

Administer the test compound or vehicle.

-

After the pre-treatment period, place the animal in the center of the maze, facing one of the closed arms.

-

Allow the animal to explore the maze for 5 minutes.

-

Record the session with a video camera.

-

Key parameters to measure:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total number of arm entries (as a measure of general activity).

-

Data Analysis:

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

-

Compare these parameters between the different treatment groups using statistical analysis. A significant decrease in open arm exploration is indicative of anxiogenic-like effects.

Visualizations

Signaling Pathway

Caption: α2-Adrenergic Receptor Signaling Pathway and the Potential Action of this compound.

Experimental Workflows

Caption: Workflow for Radioligand Binding Assay.

Caption: Workflow for Elevated Plus Maze Test.

References

- 1. Effect of yohimbine on reinstatement of operant responding in rats is dependent on cue contingency but not food reward history - PMC [pmc.ncbi.nlm.nih.gov]